3-Bromo-2,6-dimethylimidazo[1,2-b]pyridazine 3-Bromo-2,6-dimethylimidazo[1,2-b]pyridazine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17442855
InChI: InChI=1S/C8H8BrN3/c1-5-3-4-7-10-6(2)8(9)12(7)11-5/h3-4H,1-2H3
SMILES:
Molecular Formula: C8H8BrN3
Molecular Weight: 226.07 g/mol

3-Bromo-2,6-dimethylimidazo[1,2-b]pyridazine

CAS No.:

Cat. No.: VC17442855

Molecular Formula: C8H8BrN3

Molecular Weight: 226.07 g/mol

* For research use only. Not for human or veterinary use.

3-Bromo-2,6-dimethylimidazo[1,2-b]pyridazine -

Specification

Molecular Formula C8H8BrN3
Molecular Weight 226.07 g/mol
IUPAC Name 3-bromo-2,6-dimethylimidazo[1,2-b]pyridazine
Standard InChI InChI=1S/C8H8BrN3/c1-5-3-4-7-10-6(2)8(9)12(7)11-5/h3-4H,1-2H3
Standard InChI Key KZCBOJKPBGYSTE-UHFFFAOYSA-N
Canonical SMILES CC1=NN2C(=NC(=C2Br)C)C=C1

Introduction

3-Bromo-2,6-dimethylimidazo[1,2-b]pyridazine is a heterocyclic compound belonging to the imidazo[1,2-b]pyridazine class, which is significant in medicinal chemistry due to its diverse biological activities. This compound features a bromine atom at the 3-position and two methyl groups at the 2- and 6-positions, contributing to its chemical reactivity and potential applications in drug development.

Chemical Reactions

This compound participates in various chemical reactions typical for halogenated heterocycles, such as palladium-catalyzed cross-coupling reactions. These reactions allow for the introduction of aryl or alkyl groups onto the imidazo core, enhancing its reactivity and biological activity.

Biological Activities and Potential Applications

3-Bromo-2,6-dimethylimidazo[1,2-b]pyridazine exhibits significant biological activity, interacting with various enzymes and biological targets. Its potential applications include antimicrobial and anticancer activities, as derivatives of imidazo[1,2-b]pyridazines have shown activity against pathogens and cancer cell lines.

Interaction with Biological Targets

The presence of the bromine atom enhances lipophilicity and alters electronic properties, influencing binding affinity towards biological targets. This compound has been shown to interact with cytochrome P450 enzymes, which are crucial for drug metabolism.

Analytical Techniques for Characterization

The molecular structure and purity of 3-Bromo-2,6-dimethylimidazo[1,2-b]pyridazine can be confirmed through various analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides insights into molecular connectivity.

  • Mass Spectrometry (MS): Offers information on molecular weight and purity.

  • Infrared Spectroscopy (IR) and Ultraviolet-Visible Spectroscopy (UV-Vis): Useful for analyzing functional groups and electronic transitions within the molecule.

Comparison with Similar Compounds

Compound NameMolecular FormulaUnique Features
3-Bromo-2,6-dimethylimidazo[1,2-b]pyridazineC₈H₈BrN₃Bromination at the 3-position, two methyl groups at the 2- and 6-positions.
2-Methylimidazo[1,2-a]pyridineLacks bromination; widely studied for mutagenicity.
3-Bromo-6-methoxy-2-methylimidazo[1,2-b]pyridazineContains a methoxy group; different biological profile.
2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamideCarboxamide group alters reactivity; potential for different applications.

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